molecular formula C15H15N3O2S B12037290 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole CAS No. 677295-15-7

3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole

Cat. No.: B12037290
CAS No.: 677295-15-7
M. Wt: 301.4 g/mol
InChI Key: PPMQYQDXJPWAIN-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Furyl Group: The furyl group can be introduced via a nucleophilic substitution reaction using a suitable furyl halide.

    Attachment of the Methoxybenzylthio Group: This step involves the reaction of the triazole intermediate with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.

    Methylation: The final step involves the methylation of the triazole ring using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)-4-methyl-4H-1,2,4-triazole: Lacks the methoxybenzylthio group.

    5-((4-Methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole: Lacks the furyl group.

    3-(2-Furyl)-5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazole: Contains a chlorobenzylthio group instead of a methoxybenzylthio group.

Uniqueness

The presence of both the furyl and methoxybenzylthio groups in 3-(2-Furyl)-5-((4-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole makes it unique compared to similar compounds

Properties

CAS No.

677295-15-7

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

3-(furan-2-yl)-5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C15H15N3O2S/c1-18-14(13-4-3-9-20-13)16-17-15(18)21-10-11-5-7-12(19-2)8-6-11/h3-9H,10H2,1-2H3

InChI Key

PPMQYQDXJPWAIN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CO3

Origin of Product

United States

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